molecular formula C8H13N3OS B11705451 N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11705451
M. Wt: 199.28 g/mol
InChI Key: DZKOKDAFGONQEE-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with acetic anhydride. The reaction is carried out in the presence of a suitable solvent such as ethanol or acetone, under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor.

    N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Studied for its anticancer properties.

Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique butyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H13N3OS/c1-3-4-5-7-10-11-8(13-7)9-6(2)12/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

DZKOKDAFGONQEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C

Origin of Product

United States

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